2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 226.71 g/mol. This compound is classified as an organic chemical and is primarily identified by its CAS number, which is 1236262-07-9. It is known for its potential applications in pharmaceutical research and development, particularly in the synthesis of various bioactive compounds.
The synthesis of 2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of indole derivatives with appropriate amines and ketones under controlled conditions to yield the desired product. The specific steps may include:
These methods are often optimized for yield and purity using techniques such as refluxing, microwave irradiation, or solvent-free conditions.
The synthetic process requires careful monitoring of temperature, pH, and reaction time to ensure high yields and minimize side reactions. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to verify the structure and purity of the synthesized compound.
The molecular structure of 2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride features a dihydroindole moiety linked to a propanone group. The structural formula can be represented as follows:
The compound's structural representation can be derived from its canonical SMILES notation: C(C(=O)N)C1=CNC2=C1C(=C(C=C2)Cl)N
.
The compound can participate in various chemical reactions due to its functional groups. Notably, it can undergo:
Each reaction typically requires specific conditions such as temperature control, choice of solvent, and sometimes catalysts to enhance reaction rates and selectivity.
The mechanism of action for 2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride is not fully elucidated in literature but is believed to involve interactions with biological targets such as receptors or enzymes relevant in neurological pathways.
Upon administration, the compound may interact with serotonin receptors or other neurotransmitter systems, potentially influencing mood or cognitive functions. This interaction is hypothesized based on structural similarities to known psychoactive compounds.
Safety data indicates that the compound can act as an irritant; therefore, appropriate handling procedures should be followed during laboratory work.
2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride is primarily utilized in:
The compound's unique structure allows for modifications that can lead to derivatives with enhanced pharmacological properties.
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4